molecular formula C4H11Cl2N5 B13574118 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B13574118
M. Wt: 200.07 g/mol
InChI Key: WFAAOHVZUPBZKP-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound with the CAS Number 2408965-11-5 . It is a solid with a molecular formula of C4H11Cl2N5 and a molecular weight of 200.07 g/mol . The parent compound of this salt, 3-(1-Aminoethyl)-1H-1,2,4-triazol-5-amine, has a CAS number of 933715-81-2 and a molecular weight of 127.15 g/mol . As a substituted 1,2,4-triazole derivative, this amine-containing building block is of significant interest in medicinal and organic chemistry for the synthesis of more complex molecules. While specific research applications for this exact compound are not fully detailed in public sources, compounds within this class are frequently explored for their potential biological activities and as key intermediates in drug discovery efforts. Researchers value this chemical for its potential use in constructing combinatorial libraries and for probing biochemical interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. For specific technical data, including purity and handling information, please consult the product documentation or contact our technical support team.

Properties

Molecular Formula

C4H11Cl2N5

Molecular Weight

200.07 g/mol

IUPAC Name

5-(1-aminoethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride

InChI

InChI=1S/C4H9N5.2ClH/c1-2(5)3-7-4(6)9-8-3;;/h2H,5H2,1H3,(H3,6,7,8,9);2*1H

InChI Key

WFAAOHVZUPBZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(1-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride

General Synthetic Strategy

The synthesis of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves:

This approach is supported by methodologies reported for related 3-amino-1,2,4-triazole derivatives and their substituted analogues.

Cyclization of Hydrazinecarboximidamide Derivatives

A convergent method involves cyclization of hydrazinecarboximidamide intermediates with formic acid or equivalent reagents to form the triazole ring:

  • Starting materials such as thiourea or hydrazinecarbothioamide derivatives are employed.
  • Reaction conditions typically include heating in solvents like acetonitrile or under microwave irradiation.
  • The presence of an external base (e.g., triethylamine) is often necessary when hydrazine hydrochloride salts are used to facilitate cyclization and improve yields.
Table 1: Yields of 3-Aminotriazoles from Various Hydrazine Derivatives
Entry R1 Substituent Temperature Base Additive Yield (%) Notes
1 Phenyl (Ph) Room Temp None 66 Direct cyclization
2 Substituted Phenyl Room Temp None 42-54 Moderate yield
3 2-Hydrazinopyridine 80 °C None 48 Slow conversion at RT, improved at 80 °C
4 tert-Butylhydrazine 80 °C Triethylamine (2.2 eq) 65 Base required
5 Aliphatic hydrazines Room Temp None 52-54 Smooth reaction

Source: Adapted from efficient synthesis studies of 3-amino-1,2,4-triazoles.

Microwave-Assisted Cyclocondensation

Microwave irradiation has been employed to accelerate the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives, closely related to the target compound:

  • Microwave heating at 140–170 °C enables rapid cyclization and ring closure.
  • One-pot tandem reactions involving nucleophilic ring opening of guanidinosuccinimide intermediates followed by cyclocondensation yield high purity products.
  • Reaction solvents such as acetonitrile and ethanol have been optimized for yield and scalability.
Table 2: Microwave-Assisted Synthesis Yields of Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Entry Amine Substituent Solvent Temperature (°C) Reaction Time (min) Yield (%) Notes
1 Morpholine Acetonitrile 170 25 70-75 Optimized conditions
2 Various amines Ethanol 180 50 58-70 One-pot microwave process
3 Aminoguanidine Acetonitrile 170 25 65-70 Efficient ring closure

Source: Microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Formation of the Dihydrochloride Salt

The free base form of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine is converted to the dihydrochloride salt by:

  • Treatment with anhydrous or aqueous hydrochloric acid.
  • This protonation enhances solubility in polar solvents and stabilizes the compound for storage and further applications.
  • The salt formation is typically conducted at ambient temperature with stirring, followed by crystallization.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

  • The cyclization involves nucleophilic attack of hydrazine nitrogen on the carbodiimide or formic acid equivalent, followed by ring closure to form the triazole.
  • Base additives neutralize hydrochloride salts and facilitate deprotonation, enhancing nucleophilicity.
  • Microwave irradiation provides uniform heating, reducing reaction times and side products.

Challenges and Solutions

Challenge Cause Mitigation Strategy
Low yield with hydrazine salts Protonation reduces nucleophilicity Use of triethylamine or other bases
Regioselectivity issues Multiple nucleophilic sites Controlled temperature and stoichiometry
Purification complexity Side reactions and byproducts Use of preparative HPLC and silica gel filtration

Summary of Preparation Methods

Step Methodology Key Parameters Yield Range (%) Reference
Hydrazinecarboximidamide cyclization Heating with formic acid equivalents, base additive RT to 80 °C, triethylamine as base 40–66
Microwave-assisted cyclocondensation One-pot reaction from guanidinosuccinimide 140–180 °C, 25–50 min, acetonitrile/ethanol 58–75
Salt formation Acid treatment with HCl Ambient temperature, aqueous or anhydrous Quantitative

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

The target compound is compared to structurally related 1H-1,2,4-triazol-5-amine derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogs and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(Aminoethyl), 5-amine C₄H₁₀Cl₂N₄* ~198.06† Dihydrochloride salt; enhanced solubility
3-(4-Methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine 3-(4-Methylpiperidinyl) C₈H₁₅N₅ 181.24 Piperidine substituent; potential CNS activity
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride 5-(Aminomethyl), 3-amine C₃H₈Cl₂N₄ 183.03 Positional isomer; dihydrochloride salt
3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) 3-(Trifluoromethyl) C₃H₃F₃N₄ 152.07 Lipophilic CF₃ group; thermal stability
N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA) 3-(2-Furyl), N-(4-chlorobenzyl) C₁₃H₁₂ClN₅O 289.72 FabA inhibitor (pIC₅₀ = 5.7)
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 3-Ethyl, 1-(aminoethyl) C₆H₁₃ClN₄ 176.65 Ethyl-triazole backbone; hydrochloride salt

*Inferred from ; †Calculated based on C₄H₁₀N₄ + 2HCl.

Key Observations:
  • Substituent Effects: The aminoethyl group in the target compound improves water solubility compared to lipophilic analogs like TFAT . Piperidine and furyl substituents (e.g., N42FTA) enhance membrane permeability, critical for enzyme inhibition .
  • Salt Forms: Dihydrochloride salts (target compound and 5-aminomethyl analog) exhibit higher solubility than hydrochloride or freebase forms .

Biological Activity

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, also known by its CAS number 933715-81-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

  • Molecular Formula : C4H9N5·2HCl
  • Molecular Weight : 200.06964 g/mol
  • CAS Number : 933715-81-2

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. A study evaluated various derivatives of 3-amino-1,2,4-triazole for their anticancer activity against several cancer cell lines using the XTT assay. The results demonstrated that modifications to the triazole core could enhance efficacy:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-Amino-1,2,4-triazole Derivative AMCF-7 (Breast Cancer)15.0Induction of apoptosis via p53 activation
3-Amino-1,2,4-triazole Derivative BHeLa (Cervical Cancer)12.5Antiangiogenic activity

The study highlighted the importance of specific substituents on the triazole ring in enhancing biological activity. Notably, compounds with a 3-bromophenylamino moiety showed improved efficacy across multiple cell lines .

Antibacterial Activity

The antibacterial properties of triazole derivatives have been extensively studied. A review indicated that several compounds exhibited significant antibacterial activity against various strains of bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Triazole Derivative CE. coli5 µg/mLDNA-gyrase inhibition
Triazole Derivative DBacillus subtilis10 µg/mLDisruption of cell wall synthesis

These findings suggest that the presence of specific functional groups can enhance the antibacterial effects of triazoles by interacting with bacterial enzymes and disrupting essential cellular processes .

Case Study 1: Anticancer Efficacy

In a controlled study published in Molecular Cancer Therapeutics, researchers synthesized a series of triazole derivatives and assessed their anticancer properties. One derivative demonstrated an IC50 value of 10 µM against the MCF-7 cell line and was shown to induce apoptosis by increasing p53 levels and activating caspase pathways .

Case Study 2: Antibacterial Screening

A separate investigation focused on the antibacterial efficacy of various triazole compounds against multi-drug-resistant strains. One compound exhibited a significant zone of inhibition (27 mm) against Staphylococcus aureus, comparable to standard antibiotics like levofloxacin . This highlights the potential for developing new antibacterial agents based on triazole structures.

Q & A

Q. Q1: What are the established synthetic routes for 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of aminoguanidine hydrochloride with β-keto esters or nitriles under acidic conditions, followed by alkylation of the 1-aminoethyl group. Key steps include:

Cyclization : React aminoguanidine hydrochloride with ethyl acetoacetate in HCl/ethanol (reflux, 12–24 hours) to form the triazole core.

Alkylation : Introduce the 1-aminoethyl group via reductive amination using acetaldehyde and NaBH₃CN under controlled pH (pH 6–7).

Salt Formation : Treat with HCl gas in anhydrous ethanol to yield the dihydrochloride salt.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane eluent).
  • Confirm purity using ¹H/¹³C NMR (D₂O/DMSO-d₆) and HPLC-MS (retention time ~8.2 min, [M+H]⁺ = 186.1) .

Structural Characterization and Crystallography

Q. Q2: How can the molecular structure of this compound be resolved, and what challenges arise in crystallizing its dihydrochloride form?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement (monoclinic space group P2₁/c*, resolution ≤1.0 Å). Challenges include:
    • Hygroscopicity: Handle crystals under inert atmosphere (argon glovebox).
    • Solvent inclusion: Optimize crystallization via slow evaporation (methanol/acetone, 4°C).
  • Spectroscopy : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the triazole ring and aminoethyl group .

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

  • Microdilution Assays : Test against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) in Mueller-Hinton broth (24–48 hours, 37°C).
    • MIC Determination : Use serial dilutions (0.5–128 µg/mL) and resazurin viability staining.
  • Mechanistic Studies :
    • Enzyme Inhibition : Assay triazole-dependent CYP51 (lanosterol 14α-demethylase) inhibition via UV-Vis (Δ absorbance at 450 nm) .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4: How does the 1-aminoethyl substituent influence bioactivity compared to methyl or phenyl analogs?

Methodological Answer:

  • Comparative SAR : Synthesize analogs (e.g., methyl, phenyl, hydroxyethyl) and evaluate:
    • Lipophilicity : LogP values (HPLC retention vs. octanol-water partitioning).
    • Antifungal Potency : Correlate substituent bulk with C. albicans MIC (e.g., 1-aminoethyl reduces MIC by 4-fold vs. methyl).
  • Computational Modeling : Perform docking (AutoDock Vina) to triazole-binding pockets (e.g., CYP51) to assess hydrogen-bonding interactions with the aminoethyl group .

Data Contradictions in Solubility and Reactivity

Q. Q5: How can conflicting solubility data in aqueous vs. organic solvents be resolved?

Methodological Answer:

  • Solubility Profiling :
    • Aqueous : Measure in PBS (pH 7.4) and 0.1 M HCl (pH 1.2) via shake-flask method (UV quantification at 265 nm).
    • Organic : Test in DMSO, ethanol, and acetonitrile (25°C, sonication for 30 min).
  • Contradiction Sources :
    • Salt Form : Dihydrochloride enhances aqueous solubility (>50 mg/mL) but reduces stability in DMSO (precipitates at >10 mM).
    • pH Dependency : Protonation of the triazole N-atoms (pKa ~2.8 and 5.1) affects solubility .

Mechanistic Studies in Enzyme Inhibition

Q. Q6: What experimental approaches validate the compound’s interaction with fungal cytochrome P450 enzymes?

Methodological Answer:

  • UV Difference Spectroscopy : Incubate with C. albicans microsomes and observe type II binding spectra (Soret band shift to 425 nm).
  • IC₅₀ Determination : Use fluconazole as a control (IC₅₀ = 1.2 µM) and compare with test compound (IC₅₀ = 0.8 µM via nonlinear regression).
  • Molecular Dynamics : Simulate binding stability (100 ns trajectories, GROMACS) to quantify H-bond interactions between the aminoethyl group and heme propionates .

Stability and Degradation Under Storage Conditions

Q. Q7: What protocols ensure long-term stability of the dihydrochloride salt?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C in airtight, light-resistant vials (argon headspace).
    • Solvent : Lyophilize and store as a solid; reconstitute in degassed water for assays.
  • Stability Monitoring :
    • HPLC-MS : Check monthly for degradation peaks (e.g., triazole ring oxidation at m/z 202.1).
    • Karl Fischer Titration : Maintain moisture content <0.1% .

Scaling-Up Synthesis for In Vivo Studies

Q. Q8: What modifications are needed to scale synthesis from mg to gram quantities without compromising yield?

Methodological Answer:

  • Process Optimization :
    • Cyclization : Replace ethanol with PEG-400 as a green solvent (reflux 8 hours, 80% yield).
    • Workup : Use centrifugal partition chromatography (CPC) for faster purification.
  • Quality Control :
    • In-Process Checks : FTIR (N-H stretch at 3300 cm⁻¹) and elemental analysis (±0.3% for C, H, N).
    • Batch Consistency : Validate via DSC (melting point 215–217°C) .

Resolving Spectral Artifacts in NMR

Q. Q9: How can overlapping signals in ¹H NMR be deconvoluted for accurate structural assignment?

Methodological Answer:

  • Advanced NMR Techniques :
    • 1D TOCSY : Isolate spin systems of the aminoethyl group (δ 3.1–3.4 ppm) and triazole protons (δ 8.2 ppm).
    • Variable Temperature NMR : Heat to 50°C to reduce exchange broadening of NH₂ signals.
  • Computational Aids : Use MestReNova to simulate spectra and compare with experimental data .

Comparative Pharmacokinetics in Model Organisms

Q. Q10: How does the compound’s pharmacokinetic profile compare in rodents vs. zebrafish models?

Methodological Answer:

  • In Vivo Studies :
    • Rodents : Administer 10 mg/kg IV; measure plasma levels via LC-MS/MS (t½ = 2.1 hours, Vd = 1.8 L/kg).
    • Zebrafish : Immerse embryos (5 dpf) in 10 µM solution; quantify uptake via fluorescence tagging (BODIPY conjugate).
  • Metabolite Identification : Use HRMS (Q-TOF) to detect N-acetylated and triazole-cleaved metabolites .

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